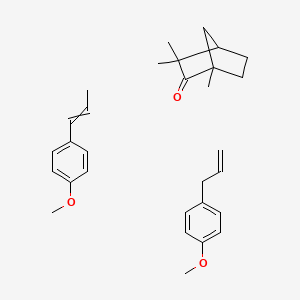

Anethole; fenchone; tarragon

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

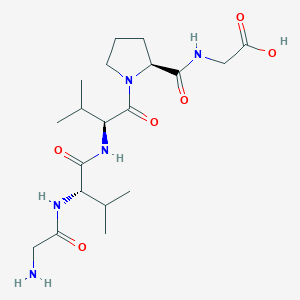

Anethole: , fenchone , and tarragon are organic compounds with significant applications in various fields. Anethole is a phenylpropanoid derivative found in essential oils of anise, fennel, and star anise . Fenchone is a monoterpenoid and a ketone, present in fennel and wormwood .

Méthodes De Préparation

Anethole

Anethole can be extracted from plant sources like anise and fennel through steam distillation, solvent extraction, and ultrasonic-assisted techniques . Industrially, it is also synthesized from methylchavicol or anisole and propionic anhydride .

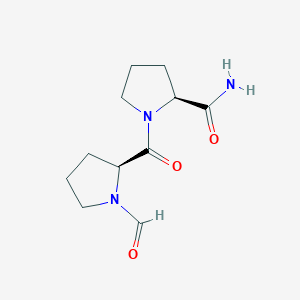

Fenchone

Fenchone is prepared by dehydrogenating fenchol using a dehydrogenation catalyst . Another method involves the reaction of bicyclic monoterpenoid ketones with substituted anilines in the presence of a homogeneous catalyst .

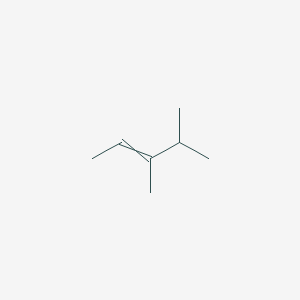

Tarragon

Tarragon essential oil is typically extracted through steam distillation of the plant’s leaves and stems .

Analyse Des Réactions Chimiques

Anethole

Anethole undergoes various chemical reactions, including:

Oxidation: Converts anethole to anisaldehyde using oxygen and a catalyst.

Reduction: Reduces anethole to dihydroanethole using hydrogen and a metal catalyst.

Substitution: Anethole can undergo electrophilic aromatic substitution reactions.

Fenchone

Fenchone participates in:

Condensation: Forms chiral iminopyridine ligands with pyridinylalkylamines.

Oxidation: Converts to fenchone oxide using oxidizing agents.

Tarragon

Tarragon’s primary component, estragole, undergoes:

Oxidation: Converts to p-anisaldehyde.

Hydroxylation: Forms hydroxyestragole.

Applications De Recherche Scientifique

Anethole

Anethole has applications in:

Medicine: Exhibits anti-inflammatory, anticarcinogenic, and antidiabetic properties.

Food Industry: Used as a flavoring agent.

Cosmetics: Incorporated in perfumes and fragrances.

Fenchone

Fenchone is used in:

Pharmaceuticals: Acts as a flavoring agent and has diuretic properties.

Cosmetics: Used in perfumes for its woody scent.

Food Industry: Adds flavor to various products.

Tarragon

Tarragon is utilized in:

Mécanisme D'action

Anethole

Anethole modulates several molecular pathways, including NF-kB and TNF-α signaling, to exert its anti-inflammatory and anticarcinogenic effects .

Fenchone

Fenchone interacts with various proteins, including β-ketoacyl acyl carrier protein synthase and 1,3-β-D-glucan synthase, to exhibit its antimicrobial and diuretic effects .

Tarragon

Estragole, a major component of tarragon, modulates enzyme activities and exhibits antimicrobial properties .

Comparaison Avec Des Composés Similaires

Anethole

Similar compounds include estragole and eugenol. Anethole is unique due to its higher prevalence in essential oils and its extensive use in flavoring and medicinal applications .

Fenchone

Similar compounds include camphor and borneol. Fenchone is distinguished by its specific scent and its occurrence in fennel and wormwood .

Tarragon

Similar compounds include basil and anise. Tarragon is unique for its culinary applications and its specific flavor profile .

Conclusion

Anethole, fenchone, and tarragon are versatile compounds with significant applications in various industries. Their unique chemical properties and biological activities make them valuable in medicine, food, and cosmetics.

Propriétés

IUPAC Name |

1-methoxy-4-prop-1-enylbenzene;1-methoxy-4-prop-2-enylbenzene;1,3,3-trimethylbicyclo[2.2.1]heptan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O.2C10H12O/c1-9(2)7-4-5-10(3,6-7)8(9)11;2*1-3-4-9-5-7-10(11-2)8-6-9/h7H,4-6H2,1-3H3;3-8H,1-2H3;3,5-8H,1,4H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHSPPLZGYJDIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC=C(C=C1)OC.CC1(C2CCC(C2)(C1=O)C)C.COC1=CC=C(C=C1)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Indole-5-carbonitrile, 1-[2-[(3-methoxyphenyl)methoxy]benzoyl]-](/img/structure/B12517946.png)

![2-Azatricyclo[3.3.1.0~2,8~]nonane](/img/structure/B12517947.png)

![2,2-dimethyl-4,4,8,8-tetraphenyl-N,N-bis(1-phenylethyl)-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12517968.png)

![[6-[(2-Benzoyloxy-4-hydroxy-3-methyl-5-nitrophenyl)methyl]-3-hydroxy-2-methyl-4-nitrophenyl] benzoate](/img/structure/B12517996.png)

![1-[2-(Methoxymethoxy)propyl]-1H-imidazole](/img/structure/B12517997.png)

![Benzonitrile, 2-[6-(4-methylphenyl)-3-hexene-1,5-diynyl]-](/img/structure/B12518014.png)

![1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide](/img/structure/B12518016.png)

![N-[3-(Hydroxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12518033.png)